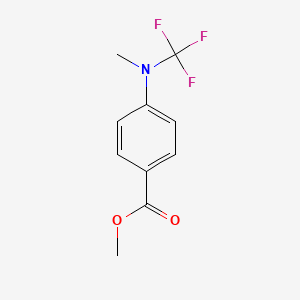
Methyl 4-(methyl(trifluoromethyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(methyl(trifluoromethyl)amino)benzoate is an organic compound that features a trifluoromethyl group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often require the use of a catalyst such as aluminum chloride and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(methyl(trifluoromethyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 4-(methyl(trifluoromethyl)amino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the development of bioactive molecules and pharmaceuticals.
Medicine: Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-(methyl(trifluoromethyl)amino)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(trifluoromethyl)benzoate: Similar structure but lacks the methylamino group.
Methyl 4-fluorobenzoate: Contains a fluorine atom instead of the trifluoromethyl group.
Methyl 4-aminobenzoate: Features an amino group instead of the trifluoromethyl group.
Uniqueness
Methyl 4-(methyl(trifluoromethyl)amino)benzoate is unique due to the presence of both the trifluoromethyl and methylamino groups. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it valuable for specific applications in medicinal chemistry and materials science .
Biological Activity
Methyl 4-(methyl(trifluoromethyl)amino)benzoate is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group in its structure is known to enhance lipophilicity, affecting the compound's interaction with biological targets. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and mechanisms of action.
Chemical Structure and Properties
Chemical Formula: C10H10F3N O2
Molecular Weight: 235.19 g/mol
The presence of the trifluoromethyl group contributes significantly to the compound's physicochemical properties, including increased hydrophobicity and altered electronic characteristics, which can influence its biological interactions.
The mechanism of action for this compound involves:
- Lipophilicity Enhancement: The trifluoromethyl group increases the compound's affinity for hydrophobic regions in proteins, facilitating interactions with various biomolecules.
- Target Modulation: It can modulate enzyme activities and receptor functions, potentially leading to therapeutic effects.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that analogues with trifluoromethyl groups can inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling pathways.
- Inhibition of EGFR: Some derivatives demonstrated over 90% inhibition of the epidermal growth factor receptor (EGFR) at low concentrations (10 nM) .
- Cell Line Studies: Cytotoxicity assays conducted on various cancer cell lines revealed promising results, suggesting that modifications in the structure could lead to enhanced anticancer activity .
Anti-inflammatory Potential
The compound has been investigated for its potential anti-inflammatory effects. Research has identified discoidin-domain receptors (DDR1 and DDR2) as novel targets for anti-inflammatory drug discovery. Compounds with similar structures have shown promise in modulating these receptors, suggesting a pathway for therapeutic applications in inflammatory diseases .
Case Studies
- Cytotoxicity Assays:
- Docking Studies:
Data Tables
| Biological Activity | Target | Effect | Concentration |
|---|---|---|---|
| EGFR Inhibition | EGFR | 91% | 10 nM |
| Cytotoxicity | Various | Significant | Varies |
| Anti-inflammatory | DDR1/DDR2 | Modulation | Not specified |
Properties
CAS No. |
34578-03-5 |
|---|---|
Molecular Formula |
C10H10F3NO2 |
Molecular Weight |
233.19 g/mol |
IUPAC Name |
methyl 4-[methyl(trifluoromethyl)amino]benzoate |
InChI |
InChI=1S/C10H10F3NO2/c1-14(10(11,12)13)8-5-3-7(4-6-8)9(15)16-2/h3-6H,1-2H3 |
InChI Key |
USEZNNBGYVLPJT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















